3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the third position and a 2-nitrobenzenesulfonyl group attached to the piperidine ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine typically involves the following steps:
Sulfonylation: The nitrobenzene derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Piperidine Formation: The final step involves the formation of the piperidine ring through a cyclization reaction, where the sulfonylated nitrobenzene derivative reacts with a suitable amine under controlled conditions.
Industrial Production Methods: Industrial production of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.
Cyclization: Suitable amines, controlled temperature and pressure conditions.
Major Products Formed:
Reduction: Formation of 3-methyl-1-(2-aminobenzenesulfonyl)piperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-1-(2-nitrobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl group enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets. The piperidine ring provides structural stability and contributes to the compound’s overall biological activity .
Comparison with Similar Compounds
3-Methyl-1-(2-aminobenzenesulfonyl)piperidine: A reduced form of the compound with an amino group instead of a nitro group.
3-Methyl-1-(2-chlorobenzenesulfonyl)piperidine: A derivative with a chloro group instead of a nitro group.
3-Methyl-1-(2-methylbenzenesulfonyl)piperidine: A derivative with a methyl group instead of a nitro group.
Uniqueness: 3-Methyl-1-(2-nitrobenzenesulfonyl)piperidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro and sulfonyl groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
3-methyl-1-(2-nitrophenyl)sulfonylpiperidine |
InChI |
InChI=1S/C12H16N2O4S/c1-10-5-4-8-13(9-10)19(17,18)12-7-3-2-6-11(12)14(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
ZCHRWPUDSHETPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.